ラマルビッド

概要

説明

Lamalbid is an iridoid glycoside found predominantly in the flowers of the white dead nettle (Lamium album). This compound is known for its significant presence in both aqueous and ethanolic-aqueous extracts of the plant. Lamalbid has been studied for its potential therapeutic properties, particularly in traditional medicine for treating upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin .

科学的研究の応用

Lamalbid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the standardization of extracts from Lamium album flowers . In biology and medicine, Lamalbid is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects . Additionally, it has applications in the development of natural health products and supplements.

作用機序

Target of Action

Lamalbid is a natural product found in Lantana montevidensis . It primarily targets the generation of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a situation known as oxidative stress .

Mode of Action

Lamalbid interacts with its targets by inhibiting the generation of ROS . This interaction helps in maintaining the balance of ROS in cells, thereby preventing oxidative stress .

Biochemical Pathways

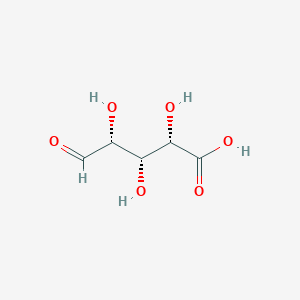

The biosynthesis of Lamalbid in Lamium barbatum, a plant species in the Lamiaceae, was investigated by administering 13C-labeled intermediates of MVA and MEP pathways . The results demonstrated that [3,4,5-13C3]1-deoxy-D-xylulose 5-phosphate could be incorporated into Lamalbid . This suggests that the iridoid glucoside in L. barbatum is biosynthesized through the MEP pathway .

Pharmacokinetics

A study on lamiophlomis rotata, a plant species that also contains iridoids, used a one-step protein precipitation method for rat plasma for the pharmacokinetic study of several bioactive components, including lamalbid . This could potentially be applied to Lamalbid as well, but more research is needed in this area.

Result of Action

The molecular and cellular effects of Lamalbid’s action primarily involve the reduction of ROS generation . By inhibiting ROS production, Lamalbid helps in maintaining cellular homeostasis and preventing oxidative stress, which can lead to cell damage .

生化学分析

Biochemical Properties

Lamalbid plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It has been identified as a chemotaxonomic marker of Lamium album . Lamalbid interacts with enzymes such as glycosidases, which facilitate its hydrolysis into its aglycone and sugar components. These interactions are crucial for its bioavailability and subsequent biological activities. Additionally, Lamalbid has been shown to interact with proteins involved in inflammatory pathways, potentially inhibiting their activity and thereby exerting anti-inflammatory effects .

Cellular Effects

Lamalbid influences various cellular processes and functions. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting key enzymes and proteins in these pathways, Lamalbid can reduce the production of pro-inflammatory cytokines and reactive oxygen species. This modulation can lead to decreased inflammation and oxidative damage in cells. Furthermore, Lamalbid has been reported to affect gene expression, particularly genes involved in the inflammatory response and antioxidant defense .

Molecular Mechanism

At the molecular level, Lamalbid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. By binding to the active sites of these enzymes, Lamalbid prevents the conversion of arachidonic acid into pro-inflammatory mediators. Additionally, Lamalbid can activate antioxidant pathways by upregulating the expression of genes encoding antioxidant enzymes like superoxide dismutase and catalase . These molecular interactions contribute to its overall anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lamalbid have been observed to change over time. Lamalbid is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Over time, the degradation products of Lamalbid may exhibit different biological activities compared to the parent compound. Long-term studies have shown that Lamalbid can maintain its anti-inflammatory and antioxidant effects over extended periods, although the magnitude of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of Lamalbid vary with different dosages in animal models. At low to moderate doses, Lamalbid has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At high doses, Lamalbid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of Lamalbid or its metabolites in the liver and kidneys. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity .

Metabolic Pathways

Lamalbid is involved in several metabolic pathways, primarily those related to its hydrolysis and subsequent metabolism. Enzymes such as glycosidases hydrolyze Lamalbid into its aglycone and sugar components, which can then enter various metabolic pathways. The aglycone component may undergo further modifications, such as oxidation or conjugation, to form metabolites that can be excreted from the body. These metabolic processes are essential for the bioavailability and elimination of Lamalbid .

Transport and Distribution

Within cells and tissues, Lamalbid is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, Lamalbid may bind to intracellular proteins or be sequestered in specific organelles. The distribution of Lamalbid within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the localization and accumulation of Lamalbid in different tissues .

Subcellular Localization

Lamalbid’s subcellular localization is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. In the cytoplasm, Lamalbid may bind to enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, Lamalbid can influence gene expression by interacting with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, may also affect Lamalbid’s localization and activity .

準備方法

Synthetic Routes and Reaction Conditions: Lamalbid is typically extracted from the flowers of Lamium album using high-performance liquid chromatography coupled with diode-array detection (HPLC–DAD). The extraction process involves preparing aqueous and ethanolic-aqueous extracts of the plant material. The method developed for this extraction is specific, accurate, and precise, allowing for the quantification of iridoids, phenolic acids, phenylpropanoids, and flavonoids .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of Lamalbid. Most studies focus on its extraction from natural sources rather than synthetic production. The extraction process from Lamium album flowers remains the primary method for obtaining Lamalbid .

化学反応の分析

Types of Reactions: Lamalbid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving Lamalbid include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction.

Major Products Formed: The major products formed from the reactions involving Lamalbid depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of Lamalbid, while reduction reactions may produce reduced forms of the compound.

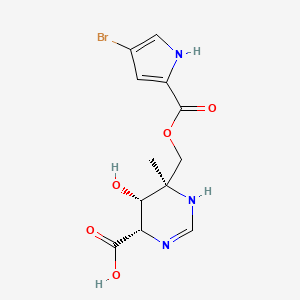

類似化合物との比較

Lamalbid is similar to other iridoid glycosides, such as shanzhiside methyl ester and sesamoside. These compounds share similar chemical structures and biological activities. Lamalbid is unique in its significant presence in Lamium album and its specific therapeutic applications . Other similar compounds include chlorogenic acid and verbascoside, which are also found in Lamium album and have comparable biological activities .

特性

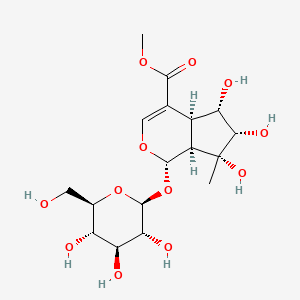

IUPAC Name |

methyl (1S,4aS,5S,6S,7R,7aS)-5,6,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-17(25)8-7(10(20)13(17)23)5(14(24)26-2)4-27-15(8)29-16-12(22)11(21)9(19)6(3-18)28-16/h4,6-13,15-16,18-23,25H,3H2,1-2H3/t6-,7-,8-,9-,10+,11+,12-,13+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDWDLBSGSYIQQ-GNDDPXJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346292 | |

| Record name | Lamalbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52212-87-0 | |

| Record name | Lamalbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

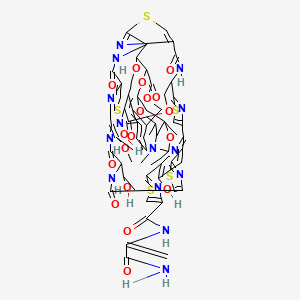

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of lamalbid in nature?

A1: Lamalbid is primarily found in plants belonging to the Lamiaceae family, such as Lamium album (white dead nettle) [, ], Lamium amplexicaule [], and Phlomis tuberosa [].

Q2: Which other iridoid glycosides are commonly found alongside lamalbid in plants?

A2: Lamalbid often coexists with other iridoid glycosides including shanzhiside methyl ester [, , ], sesamoside [, ], and mussaenoside [].

Q3: What is the molecular formula and weight of lamalbid?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of lamalbid, its structure, determined through spectroscopic analyses [], reveals a molecular formula of C15H22O9 and a molecular weight of 346.33 g/mol.

Q4: What analytical methods are commonly employed for the quantification of lamalbid in plant extracts?

A5: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is a widely used technique for quantifying lamalbid in plant extracts []. This method allows for the separation and detection of lamalbid alongside other compounds, enabling accurate quantification.

Q5: Are there any validated analytical methods for lamalbid analysis?

A6: Yes, a validated HPLC-DAD method has been developed for the quantification of lamalbid in aqueous and ethanolic-aqueous extracts of Lamium album flowers []. This method has been proven to be specific, accurate, and precise for lamalbid analysis.

Q6: What is the potential of lamalbid as a marker for quality control of plant material?

A7: Lamalbid has been proposed as a potential marker for the standardization of Lamium album flowers due to its high abundance in the plant [].

Q7: Has lamalbid demonstrated any notable biological activities?

A8: While specific mechanisms of action are still under investigation, studies suggest that lamalbid, along with other compounds, might contribute to the anti-inflammatory activity of Lamium album by inhibiting the secretion of pro-inflammatory cytokines like IL-8 in human neutrophils [].

Q8: What are the potential applications of lamalbid in traditional medicine?

A9: While lamalbid itself hasn't been explored in detail for traditional medicinal applications, plants containing it, like Lamium album, have been traditionally used to address various ailments, including upper respiratory tract disorders and mild inflammation of the throat, mouth, and skin [].

Q9: Has the pharmacokinetic profile of lamalbid been investigated?

A10: Yes, a study using a targeted LC-MS/MS method examined the pharmacokinetics of lamalbid in rats after oral administration of Lamiophlomis rotata extract []. This research provides insights into the absorption, distribution, metabolism, and excretion of lamalbid in a living organism.

Q10: What is the significance of identifying lamalbid metabolites?

A11: Identifying lamalbid metabolites is crucial for understanding its metabolic fate in vivo, potential drug interactions, and potential toxicological implications []. This information is essential for assessing its safety and efficacy for potential therapeutic applications.

Q11: Does the part of the plant used affect the concentration of lamalbid?

A12: Research on Lamiophlomis rotata suggests that the concentration of lamalbid, alongside other bioactive components, does not differ significantly between extracts from the aerial parts and the whole plant []. This finding suggests that both parts could be potential sources of lamalbid.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1258851.png)

![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)

![(5S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258854.png)

![N-(2-oxolanylmethyl)-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258857.png)